molecular formula C25H36ClN3O5 B15138202 Thalidomide-5-O-C12-NH2 (hydrochloride)

Thalidomide-5-O-C12-NH2 (hydrochloride)

Cat. No.: B15138202
M. Wt: 494.0 g/mol
InChI Key: JYPKFYAFLVGEJI-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C12-NH2 (hydrochloride) is a synthetic cereblon (CRBN)-targeting ligand derived from thalidomide, a well-known immunomodulatory drug. This compound features a 12-carbon alkyl chain linker (-O-C12-NH2) attached to the phthalimide ring of thalidomide, terminating in a primary amine group that is critical for conjugation with target-binding moieties in proteolysis-targeting chimeras (PROTACs) . The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical and cellular applications . Its primary role is to recruit CRBN, an E3 ubiquitin ligase, to facilitate the degradation of target proteins via the ubiquitin-proteasome system .

Properties

Molecular Formula

C25H36ClN3O5

Molecular Weight

494.0 g/mol

IUPAC Name

5-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H35N3O5.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-33-18-11-12-19-20(17-18)25(32)28(24(19)31)21-13-14-22(29)27-23(21)30;/h11-12,17,21H,1-10,13-16,26H2,(H,27,29,30);1H

InChI Key

JYPKFYAFLVGEJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-O-C12-NH2 (hydrochloride) involves the modification of thalidomide to introduce a 12-carbon alkyl chain with an amine group at the end. This is followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this synthesis are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of Thalidomide-5-O-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-O-C12-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the molecule .

Scientific Research Applications

Thalidomide-5-O-C12-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-5-O-C12-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • The C12 variant strikes a balance for PROTAC applications by providing sufficient spacing between CRBN and target protein .
  • Linker Chemistry : PEG-based linkers (e.g., PEG3) enhance solubility but may reduce proteolytic stability compared to alkyl chains. Amide-containing linkers (e.g., Thalidomide-O-amido-C8-NH2 HCl) offer rigidity and resistance to esterase cleavage .

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves solubility in aqueous buffers (e.g., PBS: ~5 mg/mL for C12 vs. <1 mg/mL for non-salt forms) .
  • Stability : Alkyl-linked derivatives exhibit greater stability in plasma (t1/2 > 24 hours) than PEG-linked variants (t1/2 ~12 hours) due to resistance to enzymatic cleavage .

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